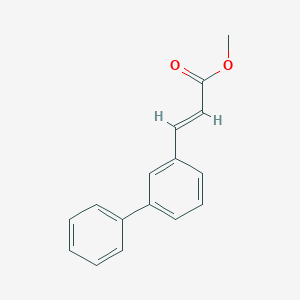
Methyl 3-phenylcinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-phenylcinnamate is an organic compound with the molecular formula C16H14O2. It is a derivative of cinnamic acid and is characterized by the presence of a phenyl group attached to the cinnamate backbone. This compound is known for its pleasant aroma and is often used in the fragrance industry. Additionally, it has been studied for its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-phenylcinnamate can be synthesized through the esterification of cinnamic acid with methanol in the presence of an acid catalyst. One common method involves the use of sulfuric acid as a catalyst, where cinnamic acid and methanol are refluxed together to form the ester . Another method involves the use of deep eutectic solvents (DESs) such as choline chloride and p-toluenesulfonic acid monohydrate to catalyze the esterification reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow microreactors. These reactors provide a controlled environment for the reaction, allowing for high conversion rates and efficient production. The use of enzymatic catalysts, such as Lipozyme® TL IM, has also been explored for the synthesis of cinnamate derivatives .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-phenylcinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used for the oxidation of this compound.
Reduction: Lithium aluminum hydride (LiAlH) is often used for the reduction of the ester group.
Substitution: Bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions.
Major Products Formed:
Oxidation: The major product is 3-phenylcinnamic acid.
Reduction: The major product is 3-phenylcinnamyl alcohol.
Substitution: Brominated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a starting material for the synthesis of various cinnamate derivatives.
Biology: The compound has shown antimicrobial activity against pathogenic fungi and bacteria.
Medicine: Research has indicated potential anti-inflammatory and analgesic properties of cinnamate derivatives.
Mecanismo De Acción
The biological activity of methyl 3-phenylcinnamate is attributed to its interaction with cellular components. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . Molecular docking studies have suggested that the compound targets specific enzymes in pathogenic microorganisms, inhibiting their function and growth .
Comparación Con Compuestos Similares
Methyl 3-phenylcinnamate can be compared with other cinnamate derivatives such as:
Methyl cinnamate: Similar in structure but lacks the phenyl group on the cinnamate backbone.
Ethyl cinnamate: Similar ester functionality but with an ethyl group instead of a methyl group.
Cinnamic acid: The parent compound without the ester group.
Uniqueness: this compound is unique due to the presence of both the phenyl group and the ester functionality, which contribute to its distinct chemical properties and biological activities. Its combination of aromaticity and ester reactivity makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
methyl (E)-3-(3-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)11-10-13-6-5-9-15(12-13)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
Clave InChI |
KCVJXVYRQXJNDD-ZHACJKMWSA-N |
SMILES isomérico |
COC(=O)/C=C/C1=CC(=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C=CC1=CC(=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


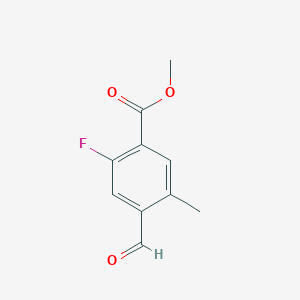
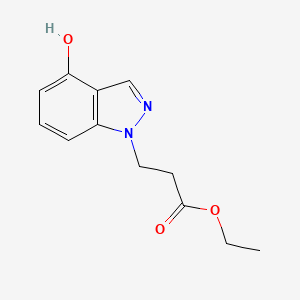

![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)
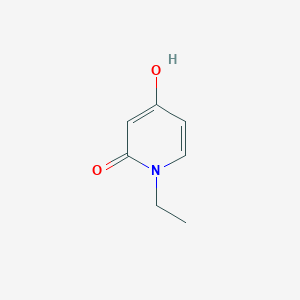
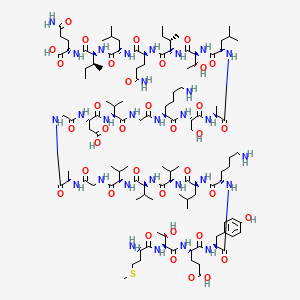
![Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)
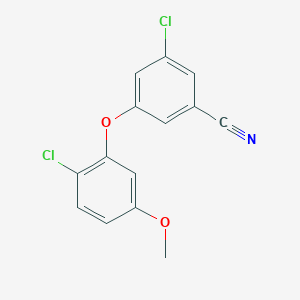
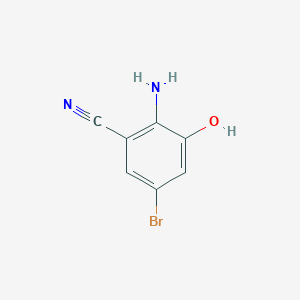
![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)
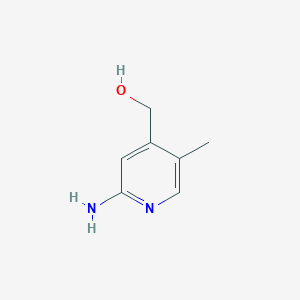

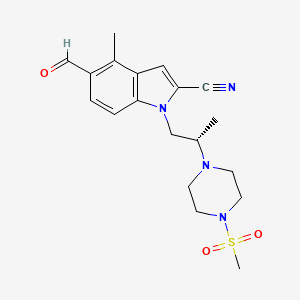
![1H-[1]benzothieno[2,3-f]indole-2,3-dione](/img/structure/B13922412.png)
